N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide
Description
N-[(Adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a rigid adamantane scaffold linked via a methyl group to a naphthalene ring substituted with an ethoxy group at the 4-position. The adamantane moiety is known to enhance metabolic stability and bioavailability due to its lipophilic and bulky nature, while the ethoxynaphthalene group may influence electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-ethoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-2-27-21-7-8-22(20-6-4-3-5-19(20)21)28(25,26)24-15-23-12-16-9-17(13-23)11-18(10-16)14-23/h3-8,16-18,24H,2,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCGRRQEXIQVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane and naphthalene derivatives. One common method involves the reaction of 1-bromoadamantane with a suitable naphthalene derivative under specific conditions. The reaction is often catalyzed by transition metal complexes, such as manganese salts, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times . This method allows for the rapid synthesis of the compound with minimal by-products, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Molecular docking studies have suggested that the compound may bind to enzyme active sites, disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in Antimicrobial and Hypoglycemic Activity
Adamantane-Isothiourea Hybrids ():
Compounds such as 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates (e.g., 7a–e ) and piperazine derivatives (8a–e ) share the adamantane core but differ in their functional groups. These hybrids exhibit:
- Broad-spectrum antimicrobial activity : Compounds 7b, 7d, 7e showed potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans due to their isothiourea groups, which may disrupt microbial membranes .
- Hypoglycemic effects : 7a, 8ab, 8b reduced serum glucose levels in diabetic rats, comparable to gliclazide. The adamantane-carbothioimidate linkage likely enhances target engagement with insulin-secretion pathways .
Sulfonamides are typically associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting different mechanisms compared to carbothioimidates.
Sulfonamide Derivatives with Adamantane ()
N-(Adamantan-1-yl)carbamoyl Sulfonamides (4e–4l):
These derivatives feature a carbamoyl bridge between adamantane and substituted benzenesulfonamides. Key variations include:
- Substituents: Methoxy (4e), trifluoromethoxy (4f–4h), cyano (4i), and halogens (4j–4k) on the benzene ring.
- Synthesis Yields : Ranged from 53% (4i) to 67% (4f), influenced by steric and electronic effects of substituents .
Antioxidant Sulfonamides (): Compound 2b (N-((adamantan-1-yl)-6-(dimethylamino)-naphthalene-2-sulfonamide) demonstrated antioxidant activity, attributed to the dimethylamino group’s electron-donating properties and naphthalene’s aromatic stacking .
Comparison :
- The target compound’s 4-ethoxynaphthalene-1-sulfonamide differs from 4e–4l in ring system (naphthalene vs. benzene) and substituent position (1-sulfonamide vs. 2-sulfonamide in 2b). The ethoxy group may enhance lipophilicity compared to polar substituents like cyano or methoxy.
- Antioxidant activity in 2b suggests the naphthalene-sulfonamide scaffold is pharmacologically versatile, but the target’s ethoxy group might reduce radical-scavenging efficiency compared to dimethylamino.
Adamantane-Indole/Indazole Carboxamides ()
Compounds like N-(adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamide bind to CB1 receptors, with binding affinity modulated by alkyl chain length and fluorination. The adamantane group likely contributes to receptor anchoring via hydrophobic interactions .
Comparison: Replacing carboxamide with sulfonamide (as in the target compound) could alter hydrogen-bonding patterns and receptor selectivity.
Data Tables
Table 2: Adamantane Hybrids with Varied Pharmacophores
Biological Activity
N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide is a complex organic compound that integrates the structural features of adamantane and naphthalene derivatives. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
- Chemical Structure : The compound features a sulfonamide group attached to an ethoxynaphthalene moiety and an adamantane structure, which enhances its stability and biological interactions.
- Molecular Formula : CHNOS
- Molecular Weight : 399.55 g/mol
- CAS Number : 445473-41-6
Synthesis Methods
The synthesis of this compound typically involves:
-
Preparation of Adamantane and Naphthalene Derivatives :
- The reaction often starts with 1-bromoadamantane and a suitable naphthalene derivative.
- Transition metal catalysts, such as manganese salts, are commonly employed to facilitate the reaction.
-
Microwave-Assisted Synthesis :
- Recent studies suggest that microwave irradiation can significantly enhance yield and reduce reaction time compared to conventional methods.
The biological activity of this compound is largely attributed to its structural characteristics:
- Cell Membrane Penetration : The adamantane moiety allows for better penetration through cell membranes.
- Protein Interaction : The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Molecular docking studies indicate that the compound may bind to enzyme active sites, disrupting their function .
Antiviral Activity
Research has indicated that compounds with similar structural features exhibit antiviral properties, particularly against viruses like Dengue virus (DENV). For instance:
- A related compound, N-(adamantan-1-yl)-4-sulfamoylbenzamide, demonstrated significant anti-DENV activity by inhibiting the DENV2 protease at later stages of the virus life cycle .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| N-(adamantan-1-yl)-4-sulfamoylbenzamide | Adamantane + Sulfonamide | Anti-DENV | Effective against DENV2 protease |
| Amantadine | Adamantane | Antiviral (Influenza) | Known for early-stage viral inhibition |
| Adamantane-functionalized phthalimides | Adamantane + Aromatic Systems | Potential in drug discovery | Synergistic effects observed |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Dengue Virus Inhibition :
-
Antimicrobial Studies :
- While specific data on this compound is scarce, similar sulfonamide derivatives have shown promising results against various pathogens in laboratory settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
